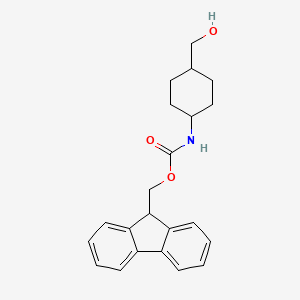
(9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is often used in the synthesis of peptides and other complex molecules, making it a valuable tool in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the reaction of the corresponding protected amino acid with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of this compound in significant quantities. The stability and ease of handling of the compound make it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbamate group can produce amines.
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active peptides and proteins, facilitating the study of their structure and function.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of (9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of amino acids during peptide bond formation, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for the synthesis of complex peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate
- (9H-Fluoren-9-yl)methoxycarbonyl chloride
- This compound
Uniqueness
The uniqueness of this compound lies in its stability and ease of handling, making it a preferred choice for peptide synthesis. Its ability to protect amino groups selectively and be removed under mild conditions sets it apart from other protecting groups.
Eigenschaften
Molekularformel |
C22H25NO3 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C22H25NO3/c24-13-15-9-11-16(12-10-15)23-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21,24H,9-14H2,(H,23,25) |
InChI-Schlüssel |
OSCKYNYTKWNZRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid](/img/structure/B13477423.png)
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride](/img/structure/B13477431.png)
![6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride](/img/structure/B13477438.png)
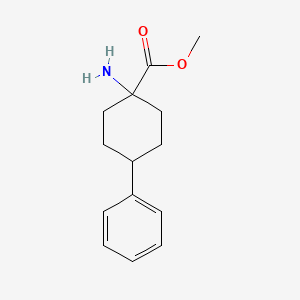
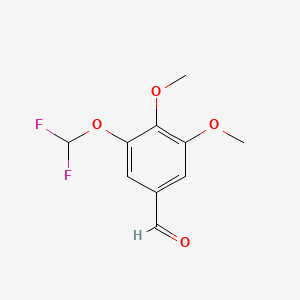
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)

![1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13477463.png)
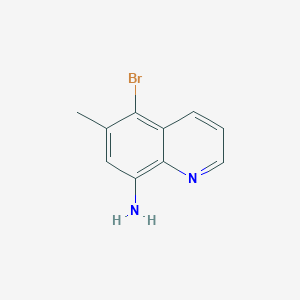
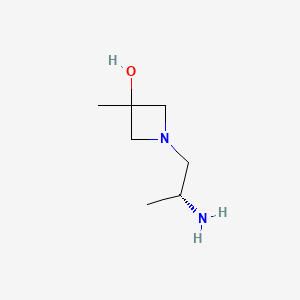
![[(2R,5R)-5-phenyloxolan-2-yl]methanamine](/img/structure/B13477488.png)
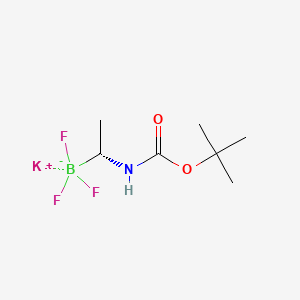
![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13477498.png)
